2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide core substituted with pyridinyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyridinyl and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 2,4,6-Trimethyl-N-(3-pyridinyl)benzenesulfonamide
Uniqueness
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to the presence of both pyridinyl and pyrimidinyl groups, which can confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)22-16-6-8-20-18(21-16)15-5-4-7-19-11-15/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXINLYCPNMLGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=NC=C2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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